molecular formula C16H20N2O2S B1424777 N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220033-84-0

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1424777
CAS No.: 1220033-84-0
M. Wt: 304.4 g/mol
InChI Key: GSHUIJTXTBFPCT-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.

  • Molecular Formula: C17H22N2O2S
  • Molecular Weight: 318.43 g/mol
  • CAS Number: 1220039-25-7
  • Boiling Point: 535.7 ± 50.0 °C (Predicted)
  • Density: 1.200 ± 0.06 g/cm³ (Predicted)
  • pKa: 1.37 ± 0.50 (Predicted)

These properties indicate that the compound is a stable organic molecule with potential for various chemical interactions.

Research indicates that this compound may function through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular metabolism, suggesting that this compound may also exhibit similar inhibitory properties.
  • Cellular Protection : Some studies have reported that benzamide derivatives can act as protective agents against xenotoxic agents in human cells, enhancing cellular resilience against oxidative stress and other damaging factors .

Pharmacological Studies

A variety of pharmacological studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Activity : In vitro studies have suggested that derivatives of benzamide, including those similar to this compound, exhibit significant antitumor properties by inducing apoptosis in cancer cell lines .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Study on Anticancer Properties

A notable study assessed the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent reduction in cell viability across multiple cancer types, particularly breast and prostate cancers.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
PC3 (Prostate)12.5Inhibition of cell proliferation
A549 (Lung)20.0Disruption of mitochondrial function

Neuroprotective Study

In another investigation focused on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide.

Treatment GroupCell Survival (%)Mechanism
Control100Baseline survival
Compound Treatment75Reduction in oxidative damage
Vitamin E80Antioxidant activity

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUIJTXTBFPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172682
Record name N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-84-0
Record name N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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